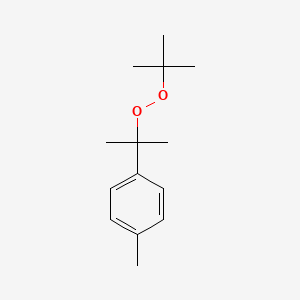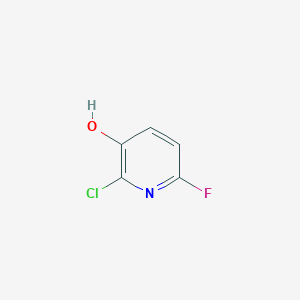![molecular formula C7H6BNO2 B13977626 [(Pyridin-3-yl)ethynyl]boronic acid CAS No. 1261302-01-5](/img/structure/B13977626.png)
[(Pyridin-3-yl)ethynyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-3-yl)ethynyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring via an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-3-yl)ethynyl]boronic acid typically involves the coupling of a pyridine derivative with an ethynylboronic acid. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a halopyridine with an ethynylboronic acid in the presence of a copper co-catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of [2-(Pyridin-3-yl)ethynyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Pyridin-3-yl)ethynyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Pyridin-3-yl)ethynyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds and other conjugated systems .
Biology: In biological research, this compound can be used to modify biomolecules through boronate ester formation. It is also employed in the development of boron-containing drugs and probes for biological imaging .
Medicine: The compound’s boronic acid group allows it to interact with enzymes and receptors, making it a potential candidate for drug development. It has been investigated for its anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, [2-(Pyridin-3-yl)ethynyl]boronic acid is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable boronate esters makes it useful in the development of sensors and separation technologies .
Wirkmechanismus
The mechanism of action of [2-(Pyridin-3-yl)ethynyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes such as proteases and kinases . The ethynyl linkage provides rigidity and electronic properties that enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
[2-(Pyridin-2-yl)ethynyl]boronic acid: A structural isomer with the ethynyl group attached to the 2-position of the pyridine ring.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying different reactivity and properties compared to boronic acids.
Uniqueness: [2-(Pyridin-3-yl)ethynyl]boronic acid is unique due to its combination of a pyridine ring and an ethynyl linkage, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the construction of conjugated systems .
Eigenschaften
CAS-Nummer |
1261302-01-5 |
|---|---|
Molekularformel |
C7H6BNO2 |
Molekulargewicht |
146.94 g/mol |
IUPAC-Name |
2-pyridin-3-ylethynylboronic acid |
InChI |
InChI=1S/C7H6BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6,10-11H |
InChI-Schlüssel |
NJUPKURMXHOQRY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CC1=CN=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)












